1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride
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Overview
Description
1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23318 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride typically involves the reaction of benzylamine with 3-methyl-1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent recovery and recycling, as well as the use of advanced purification techniques to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce secondary amines. Substitution reactions result in the formation of various benzyl-substituted derivatives .
Scientific Research Applications
1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,4-diazepane: A similar compound with a benzyl group attached to the nitrogen atom of the diazepane ring.
1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride: Another related compound with a similar structure but different functional groups
Uniqueness
1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C13H22Cl2N2 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-benzyl-3-methyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H |
InChI Key |
PDFBGUMDLUWKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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